![molecular formula C21H21FN2O3S B14972125 2-(3,4-dimethoxyphenyl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)acetamide](/img/structure/B14972125.png)
2-(3,4-dimethoxyphenyl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)acetamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide is a complex organic compound that features a combination of aromatic rings, a thiazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Coupling with the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be coupled using a Suzuki-Miyaura cross-coupling reaction.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the acetamide group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidation of the methoxy groups can lead to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the acetamide group results in the formation of an amine.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethoxyphenyl)-N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide
- 2-(3,4-dimethoxyphenyl)-N-{2-[2-(4-bromophenyl)-1,3-thiazol-4-yl]ethyl}acetamide
Uniqueness
- Structural Differences : The presence of the fluorophenyl group distinguishes it from similar compounds with different halogen substitutions.
- Biological Activity : The fluorine atom can significantly influence the compound’s biological activity, potentially enhancing its efficacy or selectivity.
Properties
Molecular Formula |
C21H21FN2O3S |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide |
InChI |
InChI=1S/C21H21FN2O3S/c1-26-18-8-3-14(11-19(18)27-2)12-20(25)23-10-9-17-13-28-21(24-17)15-4-6-16(22)7-5-15/h3-8,11,13H,9-10,12H2,1-2H3,(H,23,25) |
InChI Key |
XVXXGGMKGUKDHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
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